molecular formula C16H27N5O5S2 B4554822 {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE

{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE

Cat. No.: B4554822
M. Wt: 433.6 g/mol
InChI Key: VTWXOBCNVZMZNY-UHFFFAOYSA-N
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Description

{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is a useful research compound. Its molecular formula is C16H27N5O5S2 and its molecular weight is 433.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine is 433.14536133 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study by Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with a piperazine substituent as showing promising efficacy against various cancer cell lines. This suggests that modifications incorporating piperazine structures, similar to your compound of interest, can enhance anticancer properties (Turov, 2020).

Antibacterial and Biofilm Inhibition

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities against various bacterial strains. The study indicates that incorporating pyrazole and piperazine units can lead to compounds with significant antibacterial efficacy (Mekky & Sanad, 2020).

Enzyme Inhibition

Research into the oxidative metabolism of novel antidepressants involving piperazine structures, such as Lu AA21004, reveals insights into the enzymatic pathways involved in drug metabolism. This suggests the potential for compounds with piperazine moieties to be studied for their interactions with specific enzymes, potentially offering therapeutic applications through enzyme inhibition (Hvenegaard et al., 2012).

Molecular Structure and Interaction Studies

The molecular structure and interaction studies of compounds featuring pyrazole, piperazine, and sulfonyl groups provide a foundation for understanding the chemical and physical properties that contribute to their biological activities. For instance, Shawish et al. (2021) investigated s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, offering valuable insights into the molecular interactions that govern their stability and reactivity (Shawish et al., 2021).

Properties

IUPAC Name

[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O5S2/c1-13-15(12-17-18(13)2)28(25,26)21-10-8-19(9-11-21)16(22)14-4-6-20(7-5-14)27(3,23)24/h12,14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWXOBCNVZMZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE
Reactant of Route 2
Reactant of Route 2
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE
Reactant of Route 3
Reactant of Route 3
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE
Reactant of Route 4
Reactant of Route 4
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE
Reactant of Route 5
Reactant of Route 5
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE
Reactant of Route 6
Reactant of Route 6
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE

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